1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound characterized by the presence of methoxyphenyl and tetrazole groups
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the reaction of 4-methoxyphenyl isocyanate with a tetrazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the process may be catalyzed by bases like triethylamine . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Scientific Research Applications
1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can be compared with other similar compounds, such as:
2-methoxyphenyl isocyanate: This compound is used for similar synthetic applications but differs in its reactivity and stability.
4-methoxyphenyl methyl sulfoxide: This compound has different chemical properties and applications, particularly in organic synthesis.
4-methoxyphenylacetone: Used in different industrial applications, this compound has distinct chemical behavior compared to this compound.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-25-14-7-3-12(4-8-14)19-17(24)18-11-16-20-21-22-23(16)13-5-9-15(26-2)10-6-13/h3-10H,11H2,1-2H3,(H2,18,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIPWFIFJSGPLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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